molecular formula C11H15ClN2O4S B2425105 ethyl 2-(N-methyl6-chloro-5-methylpyridine-3-sulfonamido)acetate CAS No. 1388412-75-6

ethyl 2-(N-methyl6-chloro-5-methylpyridine-3-sulfonamido)acetate

Cat. No.: B2425105
CAS No.: 1388412-75-6
M. Wt: 306.76
InChI Key: YLFDXQSNZQLTEN-UHFFFAOYSA-N
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Description

Ethyl 2-(N-methyl6-chloro-5-methylpyridine-3-sulfonamido)acetate is a synthetic organic compound with the molecular formula C11H15ClN2O4S and a molecular weight of 306.76 g/mol This compound is characterized by its complex structure, which includes a pyridine ring substituted with chlorine and methyl groups, a sulfonamide group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(N-methyl6-chloro-5-methylpyridine-3-sulfonamido)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving chlorination and methylation. For instance, starting from 3-chloropyridine, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated pyridine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the sulfonamide derivative with ethyl bromoacetate in the presence of a base like sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(N-methyl6-chloro-5-methylpyridine-3-sulfonamido)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfonamide group, to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 2-(N-methyl6-chloro-5-methylpyridine-3-sulfonamido)acetic acid.

    Oxidation: Sulfoxides or sulfones of the original compound.

Scientific Research Applications

Ethyl 2-(N-methyl6-chloro-5-methylpyridine-3-sulfonamido)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(N-methyl6-chloro-5-methylpyridine-3-sulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity by mimicking the natural substrate or binding to the active site. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Comparison with Similar Compounds

Ethyl 2-(N-methyl6-chloro-5-methylpyridine-3-sulfonamido)acetate can be compared with other sulfonamide-containing compounds, such as:

    Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

    Sulfamethoxazole: A sulfonamide antibiotic with a similar mechanism of action.

    Ethyl 2-(N-methylpyridine-3-sulfonamido)acetate: A compound lacking the chlorine and additional methyl groups, which may affect its reactivity and biological activity.

The unique structural features of this compound, such as the presence of both chlorine and methyl groups on the pyridine ring, contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[(6-chloro-5-methylpyridin-3-yl)sulfonyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S/c1-4-18-10(15)7-14(3)19(16,17)9-5-8(2)11(12)13-6-9/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFDXQSNZQLTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)S(=O)(=O)C1=CN=C(C(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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